2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]butanamide
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Overview
Description
2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE is a complex organic compound that features a combination of fluorophenoxy, thiophen-2-yl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with a suitable halogenated butanamide derivative under basic conditions to form the fluorophenoxy butanamide intermediate. This intermediate is then reacted with a thiophen-2-ylmethyl-substituted pyrazole derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can lead to various substituted phenoxy derivatives .
Scientific Research Applications
2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE
- 2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE
Uniqueness
The presence of the fluorine atom in 2-(4-FLUOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro and bromo analogs. These differences can significantly impact the compound’s biological activity and its suitability for various applications .
Properties
Molecular Formula |
C18H18FN3O2S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C18H18FN3O2S/c1-2-16(24-14-7-5-13(19)6-8-14)18(23)21-17-9-10-20-22(17)12-15-4-3-11-25-15/h3-11,16H,2,12H2,1H3,(H,21,23) |
InChI Key |
RBGNQMPJJBLFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1CC2=CC=CS2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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